2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide
Overview
Description
2-Chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide, commonly referred to as CPM, is a versatile synthetic compound with a wide range of applications in the laboratory. It is a cyclic amide, with a cyclopropyl group attached to a methoxy phenyl group. The compound has a broad range of uses in organic synthesis and in various scientific research applications.
Scientific Research Applications
CPM has a wide range of applications in scientific research, including its use as a catalyst for organic reactions, as a reagent for the synthesis of new compounds, and as a ligand for the study of protein-protein interactions. In addition, the compound has been used to study the effects of drugs on the body, as well as to study the effects of various environmental toxins on the body.
Mechanism Of Action
The mechanism of action of CPM is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and environmental toxins. The compound may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical And Physiological Effects
CPM has been studied for its effects on the body. Studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs and environmental toxins. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, CPM has been found to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
CPM has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is soluble in many solvents, making it easy to use in various experiments. However, CPM is also limited in its use in laboratory experiments, as it can be difficult to control the concentration of the compound in solution.
Future Directions
The potential future directions for CPM are numerous. The compound could be further studied to better understand its mechanism of action and its biochemical and physiological effects. In addition, CPM could be used in the development of new drugs and treatments for various diseases. Furthermore, the compound could be used to study the effects of environmental toxins on the body and to develop new methods of detoxification. Finally, CPM could be used to develop new catalysts for organic reactions, as well as new reagents for the synthesis of new compounds.
properties
IUPAC Name |
2-chloro-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-11-6-4-10(5-7-11)13(9-2-3-9)15-12(16)8-14/h4-7,9,13H,2-3,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTACPWXJDSRIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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